Phytanate

Description

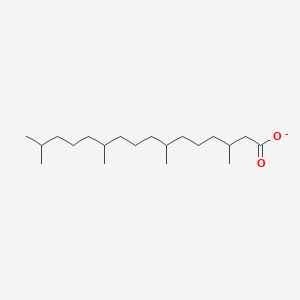

Structure

3D Structure

Properties

Molecular Formula |

C20H39O2- |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadecanoate |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/p-1 |

InChI Key |

RLCKHJSFHOZMDR-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Phytanic Acid in the Human Diet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that humans acquire exclusively from their diet.[1] Unlike most fatty acids, it cannot be synthesized de novo in the human body.[2] The accumulation of phytanic acid is linked to several metabolic disorders, most notably Adult Refsum Disease, a rare inherited neurological condition.[3] Conversely, emerging research indicates that phytanic acid may also act as a signaling molecule, influencing gene expression through nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[3] This dual role has made the dietary origin and metabolic fate of phytanic acid a critical area of study for nutritionists, biochemists, and drug development professionals. This guide provides an in-depth overview of the sources of phytanic acid in the human diet, the methodologies for its quantification, and the metabolic pathways it undergoes.

Primary Dietary Sources of Phytanic Acid

The ultimate precursor of phytanic acid is phytol (B49457), a branched-chain fatty alcohol that is an integral part of the chlorophyll (B73375) molecule found in all green plants.[2] However, humans have a limited ability to cleave phytol from chlorophyll and convert it to phytanic acid.[4] The primary route of phytanic acid into the human diet is through the consumption of foods derived from ruminant animals and certain types of fish.

Ruminant Animals: Herbivorous ruminants, such as cows, sheep, and goats, consume large quantities of chlorophyll-rich plant matter. Microorganisms present in the rumen of these animals possess the necessary enzymes to break down chlorophyll, releasing free phytol.[4] This phytol is then absorbed and converted into phytanic acid, which is subsequently stored in the animal's fat tissues and secreted in its milk.[5] Consequently, red meat (beef, lamb) and dairy products (milk, cheese, butter) are the most significant sources of phytanic acid in the human diet.[1][6]

Fish: Certain fatty fish can also accumulate phytanic acid.[1] This is because their food chain includes phytoplankton, which are rich in chlorophyll. The phytol from phytoplankton is converted to phytanic acid and bioaccumulates up the marine food chain.

Plant-based Foods: While plants contain the precursor phytol, most foods of purely vegetable origin do not contain significant amounts of pre-formed phytanic acid.[1] However, some vegetables have been found to contain phytyl fatty acid esters, which may be a source of bioavailable phytol that can be converted to phytanic acid in the human body.[4] The contribution of this pathway to the overall phytanic acid pool in humans is still under investigation but is generally considered to be minor compared to the intake from ruminant products.

Quantitative Data on Phytanic Acid in Foodstuffs

The concentration of phytanic acid can vary significantly between and within food groups, influenced by factors such as the animal's diet and the fat content of the food. The following tables summarize the quantitative data on phytanic acid and phytol content in various foodstuffs.

Table 1: Phytanic Acid Content in Dairy Products

| Food Product | Phytanic Acid Concentration | Reference |

| Homogenized Whole Milk | 9.7 mg/100 g | [1] |

| Butter | 176.7 mg/100 g | [1] |

| Organic Milk Fat | >200 mg/100 g fat | [7] |

| Conventional Milk Fat | ~100 mg/100 g fat | [7] |

Table 2: Phytanic Acid Content in Meat and Fish

| Food Product | Phytanic Acid Concentration | Reference |

| Beef | 4.3 mg/100 g | [1] |

| Lamb Liver | 57.2 mg/100 g | [1] |

| Tinned Mackerel | 39.7 mg/100 g | [1] |

| Fresh Salmon | 110.3 mg/100 g | [1] |

Table 3: Phytol Content in Plant-Based Foods

| Food Product | Free Phytol Concentration | Reference |

| Dried Raisins | 3.8 mg/100 g | [1] |

| Mixed Peel | 1.13 mg/100 g | [1] |

| Bell Pepper (Red/Yellow) | up to 5.4 mg/100 g (from PFAE) | [4] |

| Rocket Salad | up to 4.2 mg/100 g (from PFAE) | [4] |

Metabolic Pathways

Conversion of Phytol to Phytanic Acid

The conversion of dietary phytol to phytanic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and peroxisomes.[2]

Conversion of dietary phytol to phytanic acid.

Alpha-Oxidation of Phytanic Acid

Due to the methyl group at its β-carbon, phytanic acid cannot be degraded by the standard β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisomes to produce pristanic acid, which can then enter β-oxidation.

Peroxisomal alpha-oxidation of phytanic acid.

Experimental Protocols

The gold standard for the quantitative analysis of phytanic acid in biological and food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). A typical experimental workflow is detailed below.

Experimental Workflow for Phytanic Acid Quantification in Food Samples

Experimental workflow for phytanic acid quantification.

Detailed Methodologies

1. Sample Preparation: Extraction and Saponification [3]

-

Homogenization: A known weight of the food sample (typically 1-5 g) is homogenized with distilled water to achieve a uniform consistency.

-

Internal Standard: A known amount of an internal standard, such as deuterated phytanic acid, is added to the homogenate for accurate quantification.

-

Saponification: The homogenate is refluxed with methanolic sodium hydroxide (B78521) (e.g., 0.5 M) for 1-2 hours at 80-90°C. This process hydrolyzes the ester linkages, releasing free fatty acids, including phytanic acid.

-

Extraction: The saponified mixture is cooled, acidified (e.g., with HCl), and the free fatty acids are extracted into an organic solvent, typically hexane. This step is often repeated to ensure complete extraction.

2. Derivatization [3]

-

To increase their volatility for gas chromatography, the extracted fatty acids are converted to their fatty acid methyl esters (FAMEs).

-

A common method involves heating the dried fatty acid extract with a methylating agent, such as 12-14% boron trifluoride in methanol (B129727) (BF₃-methanol), at 60°C for 10-15 minutes.

-

The resulting FAMEs are then extracted into hexane.

3. GC-MS Analysis [8]

-

Gas Chromatography: The FAMEs mixture is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-23). The different FAMEs are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Identification and Quantification: Phytanic acid methyl ester is identified by its characteristic retention time and mass spectrum. The amount of phytanic acid in the original sample is quantified by comparing the peak area of its methyl ester to that of the internal standard.

Conclusion

The origin of phytanic acid in the human diet is primarily linked to the consumption of ruminant fats and certain fish, with its ultimate source being phytol from chlorophyll. Understanding the dietary sources and having robust analytical methods for quantification are essential for managing diseases associated with phytanic acid accumulation and for exploring its potential role as a bioactive molecule in human health. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in the fields of nutrition, metabolic research, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Peroxisomal Alpha-Oxidation of Phytanate: A Core Metabolic Pathway with Critical Neurological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanate, or phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), is a branched-chain fatty acid present in the human diet, primarily derived from the phytol (B49457) side chain of chlorophyll (B73375) in green vegetables, and also found in dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the mitochondrial β-oxidation pathway, which is the primary route for straight-chain fatty acid degradation.[1][2] Instead, it undergoes an initial catabolic process known as α-oxidation, which occurs exclusively within the peroxisomes in human cells.[2][3] This pathway is essential for shortening the carbon chain of phytanic acid by one carbon, producing pristanic acid, which can then enter the peroxisomal β-oxidation pathway.[2][4]

Deficiencies in the α-oxidation pathway lead to the accumulation of phytanic acid in plasma and tissues, resulting in a rare, autosomal recessive neurological disorder known as Refsum disease.[5][6] This condition is characterized by a range of severe symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, hearing loss, and ichthyosis.[1][7] Understanding the intricate molecular mechanisms of this compound α-oxidation is therefore of paramount importance for the diagnosis of Refsum disease and the development of potential therapeutic strategies.

This technical guide provides a comprehensive overview of the core principles of peroxisomal this compound α-oxidation, detailing the biochemical pathway, key enzymatic players, associated pathologies, and relevant experimental methodologies.

The Core Pathway: Peroxisomal Alpha-Oxidation of Phytanic Acid

The α-oxidation of phytanic acid is a multi-step enzymatic cascade that takes place entirely within the peroxisomal matrix.[1][2] The process can be broken down into four key enzymatic steps:

-

Activation to Phytanoyl-CoA: The process begins on the cytosolic side of the peroxisome where phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[8] This reaction is catalyzed by an acyl-CoA synthetase. The resulting phytanoyl-CoA is then transported into the peroxisomal matrix.[8]

-

Hydroxylation: Inside the peroxisome, phytanoyl-CoA undergoes hydroxylation at the α-carbon to form 2-hydroxyphytanoyl-CoA.[1] This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PhyH) , also known as phytanoyl-CoA dioxygenase.[1][9] PhyH is an Fe(II) and 2-oxoglutarate-dependent oxygenase and represents the rate-limiting step in the α-oxidation pathway.[10][11] A deficiency in PhyH is the primary cause of adult Refsum disease.[1][12]

-

Cleavage: The newly formed 2-hydroxyphytanoyl-CoA is then cleaved by the enzyme 2-hydroxyphytanoyl-CoA lyase (2-HPCL) , also referred to as 2-hydroxyacyl-CoA lyase 1 (HACL1).[13][14] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the carbon-carbon bond cleavage between the first and second carbon atoms, yielding two products: pristanal (B217276) (a C19 aldehyde) and formyl-CoA.[1][13] The formyl-CoA is subsequently broken down into formate (B1220265) and eventually carbon dioxide.[2]

-

Oxidation to Pristanic Acid: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[2][8] Pristanic acid can then be activated to pristanoyl-CoA and subsequently enter the peroxisomal β-oxidation pathway for further degradation.[2][4]

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of phytanic acid to pristanic acid within the peroxisome.

Quantitative Data

The following tables summarize key quantitative data related to phytanic acid α-oxidation, including plasma concentrations of relevant metabolites and enzyme activities in cultured human fibroblasts.

Table 1: Plasma Metabolite Concentrations in Health and Disease

| Metabolite | Normal Plasma Concentration (µM) | Refsum Disease Plasma Concentration (µM) |

| Phytanic Acid | < 33 | > 200 (often much higher)[12][15] |

| Pristanic Acid | Typically low | Low[5] |

| 2-Hydroxyphytanic Acid | < 0.2 | < 0.2 (in classic Refsum disease)[16] |

Table 2: Enzyme Activities in Cultured Human Fibroblasts

| Enzyme/Process | Control Fibroblasts | Refsum Disease Fibroblasts |

| Phytanic Acid α-Oxidation | 37.1 ± 2.65 pmol/h/mg protein[17] | Not detectable[1][17] |

| Phytanoyl-CoA Ligase | 9.86 ± 0.09 nmol/h/mg protein[17] | 10.25 ± 0.31 nmol/h/mg protein[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of phytanic acid α-oxidation.

Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol describes the measurement of the conversion of radiolabeled phytanic acid to CO₂ in cultured human skin fibroblasts.[1]

Materials:

-

Cultured human skin fibroblasts

-

[1-¹⁴C]phytanic acid

-

Culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

-

CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Culture fibroblasts to confluency in appropriate sealed culture flasks.

-

Prepare a reaction mixture containing culture medium and [1-¹⁴C]phytanic acid.

-

Aspirate the old medium from the fibroblast cultures and wash the cells with PBS.

-

Add the reaction mixture to the cells. Place a small vial containing a CO₂ trapping agent inside the sealed flask.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).

-

At the end of the incubation, terminate the reaction by adding perchloric acid to the medium.

-

Continue incubation for a further 60 minutes to ensure complete trapping of the released ¹⁴CO₂.

-

Remove the vial with the trapping agent and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Harvest the cells and determine the total protein concentration for normalization of the results.

-

Express the results as pmol of ¹⁴CO₂ produced per hour per mg of cell protein.[1]

Assay of Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[10]

Materials:

-

Cultured fibroblasts or liver homogenate

-

Phytanoyl-CoA (substrate)

-

Fe(II) sulfate

-

2-oxoglutarate

-

Ascorbate

-

Catalase

-

Buffer solution (e.g., Tris-HCl)

-

HPLC or LC-MS system

Procedure:

-

Prepare a homogenate of the cultured cells or tissue.

-

Prepare a reaction mixture containing the buffer, cell/tissue homogenate, and the cofactors Fe(II), 2-oxoglutarate, ascorbate, and catalase.

-

Initiate the reaction by adding the phytanoyl-CoA substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction, for example, by adding a strong acid.

-

Separate the product, 2-hydroxyphytanoyl-CoA, from the unreacted substrate using HPLC or LC-MS.

-

Quantify the amount of product formed to determine the enzyme activity.[10]

Assay of 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.[10]

Materials:

-

Cultured cells or tissue homogenate

-

2-hydroxyphytanoyl-CoA (substrate)

-

Thiamine pyrophosphate (TPP)

-

Mg²⁺

-

Buffer solution

Procedure:

-

Prepare a homogenate of the cultured cells or tissue.

-

Synthesize the substrate, 2-hydroxyphytanoyl-CoA, enzymatically from phytanoyl-CoA using a purified source of PhyH, or obtain commercially if available.

-

Prepare a reaction mixture containing a buffered solution, the cell or tissue homogenate, and the cofactors Mg²⁺ and TPP.

-

Initiate the reaction by adding the 2-hydroxyphytanoyl-CoA substrate.

-

Incubate at 37°C for a specified time.

-

Detect the formation of the product, pristanal, using a suitable method such as gas chromatography-mass spectrometry (GC-MS) after derivatization.

Conclusion

The peroxisomal α-oxidation of this compound is a vital metabolic pathway for the degradation of this common dietary branched-chain fatty acid. Its dysfunction, primarily due to mutations in the PHYH gene leading to deficient phytanoyl-CoA hydroxylase activity, has profound neurological consequences as seen in Refsum disease. A thorough understanding of the biochemical steps, the enzymes involved, and their regulation is crucial for the development of diagnostic tools and therapeutic interventions for this debilitating disorder. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this pathway further, paving the way for novel insights and potential treatments for patients with Refsum disease and other related peroxisomal disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 3. Phytanic acid alpha-oxidation. Differential subcellular localization in rat and human tissues and its inhibition by nycodenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 6. Refsum disease - Wikipedia [en.wikipedia.org]

- 7. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. portlandpress.com [portlandpress.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. portlandpress.com [portlandpress.com]

- 14. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 15. geneskin.org [geneskin.org]

- 16. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Labyrinth of Lipid Metabolism: An In-Depth Technical Guide to the Phytanic Acid Pathway

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Phytanic Acid Metabolism

This technical guide provides a detailed exploration of the phytanic acid metabolism pathway, a critical process in cellular lipid homeostasis. Dysregulation of this pathway is implicated in several severe neurological disorders, making a thorough understanding of its intricacies essential for the development of novel therapeutic strategies. This document outlines the core enzymatic steps, cellular localization, and regulatory mechanisms of phytanic acid breakdown. It further presents quantitative data, detailed experimental protocols, and visual representations of the pathway to serve as a vital resource for the scientific community.

Introduction: The Challenge of a Branched-Chain Fatty Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid primarily derived from dietary sources, including dairy products, ruminant fats, and certain fish.[1] The presence of a methyl group on its β-carbon prevents its direct catabolism through the conventional β-oxidation pathway that degrades most fatty acids.[2][3] Consequently, eukaryotic cells have evolved a specialized metabolic route known as α-oxidation to process this molecule. This pathway is exclusively located within the peroxisomes.[1][4]

Defects in the α-oxidation pathway lead to the accumulation of phytanic acid in plasma and tissues, resulting in a group of genetic disorders collectively known as phytanic acid storage diseases, the most prominent being Refsum disease.[5][6] This rare autosomal recessive disorder is characterized by a range of severe neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss, underscoring the importance of efficient phytanic acid metabolism.[1][5]

The Core Pathway: Peroxisomal α-Oxidation of Phytanic Acid

The catabolism of phytanic acid is a four-step enzymatic process that occurs entirely within the peroxisomal matrix. This pathway shortens the fatty acid by one carbon, yielding pristanic acid, which can subsequently enter the β-oxidation pathway for complete degradation.[2][3][4]

Activation of Phytanic Acid

The metabolic journey of phytanic acid begins on the cytosolic side of the peroxisome, where it is activated to its coenzyme A (CoA) ester, phytanoyl-CoA.[1][7] This reaction is catalyzed by an acyl-CoA synthetase.[7] The resulting phytanoyl-CoA is then transported into the peroxisomal matrix.

Hydroxylation of Phytanoyl-CoA

Inside the peroxisome, the rate-limiting step of α-oxidation occurs: the hydroxylation of phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[8] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[1][9] PHYH is a non-heme iron-containing enzyme that requires Fe²⁺, O₂, and 2-oxoglutarate as co-substrates.[10][11] A deficiency in this enzyme is the primary cause of adult Refsum disease.[2][9]

Cleavage of 2-Hydroxyphytanoyl-CoA

The newly formed 2-hydroxyphytanoyl-CoA is then cleaved into two products: a C19 aldehyde, pristanal (B217276), and formyl-CoA.[1][4] This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[12][13] The formyl-CoA is subsequently hydrolyzed to formate, which can be further metabolized to carbon dioxide.[14]

Oxidation of Pristanal to Pristanic Acid

In the final step of α-oxidation, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase .[4][15] Pristanic acid can then be activated to pristanoyl-CoA and subsequently undergo three cycles of peroxisomal β-oxidation.[2][16] The end products, including acetyl-CoA and propionyl-CoA, are then transported to the mitochondria for complete oxidation.[17]

Quantitative Data

The following tables summarize key quantitative data related to phytanic acid metabolism, providing a comparative overview for researchers.

| Parameter | Healthy Controls | Refsum Disease Patients | Reference(s) |

| Plasma Phytanic Acid | 0 - 33 µmol/L | 992 - 6400 µmol/L | [18] |

| Plasma Pristanic Acid | Age-dependent | Markedly decreased pristanic acid/phytanic acid ratio | [19][20] |

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid. This table highlights the dramatic accumulation of phytanic acid and the altered pristanic acid ratio in individuals with Refsum disease compared to healthy controls.

| Enzyme | Substrate | K_m | k_cat | Cofactors | Reference(s) |

| Phytanoyl-CoA Hydroxylase (PHYH) | Phytanoyl-CoA | Not explicitly stated | Not explicitly stated | Fe²⁺, O₂, 2-oxoglutarate, Ascorbate, GTP or ATP, Mg²⁺ | [3][21][22] |

| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-hydroxyisobutyryl-CoA | ~120 µM | ~1.3 s⁻¹ | Thiamine pyrophosphate (TPP), Mg²⁺ | [6][23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of phytanic acid metabolism.

Measurement of Phytanic Acid α-Oxidation in Cultured Fibroblasts

This protocol is a critical diagnostic tool for identifying defects in the α-oxidation pathway.[2]

Principle: Cultured fibroblasts are incubated with a stable isotope-labeled phytanic acid ([²H₃]-phytanic acid). The rate of its conversion to pristanic acid is quantified by gas chromatography-mass spectrometry (GC-MS), providing a measure of α-oxidation activity.[2]

Methodology: [2]

-

Cell Culture: Human fibroblasts are cultured to near confluency in appropriate media.

-

Substrate Incubation: The culture medium is replaced with fresh medium containing a known concentration (e.g., 10 µM) of [²H₃]-phytanic acid. Cells are incubated for 72 hours at 37°C.

-

Harvesting and Lipid Extraction: After incubation, both the culture medium and the cells are collected. An internal standard (e.g., C17:0) is added. Total lipids are extracted using a hexane:isopropanol (3:2, v/v) mixture.

-

Derivatization: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by heating with 14% BF₃ in methanol (B129727) at 100°C for 30 minutes.

-

GC-MS Analysis: The FAMEs are analyzed by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the methyl esters of [²H₃]-phytanic acid and its product, pristanic acid.

-

Data Analysis: The rate of α-oxidation is calculated based on the amount of pristanic acid formed relative to the initial amount of [²H₃]-phytanic acid, normalized to cell protein content.

In Vitro Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay directly measures the activity of the rate-limiting enzyme in phytanic acid α-oxidation.[3]

Principle: The activity of PHYH is determined by measuring the formation of [1-¹⁴C]2-hydroxyphytanoyl-CoA from [1-¹⁴C]phytanoyl-CoA. The radiolabeled substrate and product are separated by high-performance liquid chromatography (HPLC) and quantified.[3]

Methodology: [3]

-

Enzyme Source Preparation: A crude enzyme preparation can be obtained from liver homogenates or recombinant PHYH can be expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (2-oxoglutarate, Fe²⁺, ascorbate), and the radiolabeled substrate, [1-¹⁴C]phytanoyl-CoA.

-

Enzymatic Reaction: The reaction is initiated by adding the enzyme preparation and incubated at 37°C for a defined period.

-

Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., an acidic solution) to precipitate the protein.

-

HPLC Analysis: The quenched reaction mixture is centrifuged, and the supernatant is injected onto a reverse-phase C18 HPLC column. The substrate and product are separated using a suitable solvent gradient.

-

Detection and Quantification: The eluent is monitored with a radioactivity detector to quantify the amount of [1-¹⁴C]2-hydroxyphytanoyl-CoA formed.

-

Calculation of Enzyme Activity: The rate of product formation is calculated based on the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein in the assay.

Quantification of Phytanic Acid in Human Plasma by GC-MS

This protocol is the gold-standard method for the diagnosis and monitoring of Refsum disease.[1][24]

Principle: Phytanic acid is extracted from plasma, derivatized to a volatile ester, and then separated and quantified using GC-MS. An internal standard is used for accurate quantification.[1]

Methodology: [1]

-

Sample Preparation: A known amount of an internal standard (e.g., [3-methyl-²H₃]phytanic acid) is added to a plasma sample.

-

Lipid Extraction and Hydrolysis: Lipids are extracted from the plasma using an organic solvent mixture. The extracted lipids are then hydrolyzed to release free fatty acids.

-

Derivatization: The free fatty acids are converted to their methyl esters (FAMEs) using a derivatizing agent such as MTBSTFA.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column for separation. The separated compounds are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.

-

Data Analysis: The concentration of phytanic acid is determined by comparing the peak area of the phytanic acid methyl ester to that of the internal standard.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the phytanic acid metabolism pathway and associated experimental workflows.

Conclusion

The peroxisomal α-oxidation of phytanic acid is a highly specialized and essential metabolic pathway. Its dysfunction leads to debilitating neurological disorders, highlighting the critical need for continued research in this area. This technical guide provides a foundational resource for scientists and clinicians, offering a detailed overview of the pathway, robust quantitative data, and validated experimental protocols. A deeper understanding of the molecular mechanisms governing phytanic acid metabolism will be instrumental in the development of effective diagnostics and novel therapeutic interventions for Refsum disease and other related peroxisomal disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EC 4.1.2.63 [iubmb.qmul.ac.uk]

- 7. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amsterdam UMC Locatie AMC - Phytanic acid α-oxidation [amc.nl]

- 9. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 14. Phytanic acid alpha-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

biochemical properties of 3,7,11,15-tetramethylhexadecanoic acid

An In-depth Technical Guide to the Biochemical Properties of 3,7,11,15-tetramethylhexadecanoic Acid

Introduction

3,7,11,15-tetramethylhexadecanoic acid, more commonly known as phytanic acid, is a branched-chain fatty acid acquired by humans exclusively through dietary sources.[1] It is primarily derived from the microbial degradation of phytol, a constituent of chlorophyll, and is therefore found in dairy products, the fat of ruminant animals, and certain fish.[2][3] The unique structural feature of phytanic acid is a methyl group on its β-carbon (the third carbon), which sterically hinders its degradation via the conventional β-oxidation pathway that metabolizes most other fatty acids.[4][5] Consequently, it requires a specialized metabolic route known as α-oxidation.[6]

While historically associated with the rare autosomal recessive neurological disorder, Refsum disease, where its accumulation leads to severe pathology, recent research has revealed that at physiological concentrations, phytanic acid also functions as a significant signaling molecule.[4][7] It acts as a natural ligand for nuclear receptors, thereby regulating the transcription of genes involved in lipid metabolism and energy homeostasis.[4][8] This guide provides a comprehensive exploration of the metabolism, signaling functions, and pathophysiological implications of phytanic acid, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Metabolism: The Alpha-Oxidation Pathway

The catabolism of phytanic acid occurs almost entirely within peroxisomes through the α-oxidation pathway, which shortens the fatty acid by one carbon, allowing the resulting product to enter the β-oxidation pathway.[6][9][10] A deficiency in this pathway is the biochemical basis of Adult Refsum disease.[6][11]

The key enzymatic steps are as follows:

-

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase located on the cytosolic side of the peroxisomal membrane.[3][10][12]

-

Transport: The resulting phytanoyl-CoA is transported into the peroxisomal matrix, a process in which the peroxisomal ABC transporter ABCD3 is believed to play a key role.[12]

-

Hydroxylation: Inside the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step, catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), which requires Fe²⁺ and O₂ as co-substrates.[3][10] A deficiency in PHYH is the primary cause of Adult Refsum disease.[13][14]

-

Cleavage: The 2-hydroxyphytanoyl-CoA is then cleaved by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme 2-hydroxyphytanoyl-CoA lyase into two products: a C19 aldehyde known as pristanal, and formyl-CoA.[9][10]

-

Oxidation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[9][10]

-

Further Metabolism: Pristanic acid, now lacking the methyl group that blocked β-oxidation, can be activated to pristanoyl-CoA and undergo degradation via the peroxisomal β-oxidation pathway.[9][13][15]

Biological Roles and Signaling Pathways

Beyond its role as a metabolic intermediate, phytanic acid is a bioactive fatty acid that functions as a signaling molecule, primarily by activating nuclear receptors.[4]

Nuclear Receptor Activation

Phytanic acid and its metabolite, pristanic acid, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[4][8][16]

-

PPARα Activation: Both phytanic acid and pristanic acid activate PPARα in a concentration-dependent manner.[16] This activation is significant at concentrations as low as 3 µM for phytanic acid and 1 µM for pristanic acid.[16] The trans-activation of PPARδ and PPARγ by these ligands is considered negligible.[16]

-

RXR Activation: Phytanic acid can also activate all three subtypes of the Retinoid X Receptor (RXR).[16][17]

Upon ligand binding, PPARα forms a heterodimer with RXR. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[3][8] This signaling cascade regulates genes involved in fatty acid transport, activation, and oxidation, creating a feed-forward mechanism where phytanic acid can induce the machinery required for its own catabolism.[3][8] This activation has also been shown to promote the differentiation of preadipocytes into beige adipocytes, which are involved in thermogenesis.[8][18]

Cell Surface Receptor Signaling

Phytanic acid can also activate the G-protein coupled receptor GPR40 (also known as FFAR1).[4][19] This activation leads to an increase in intracellular calcium levels, which can trigger various rapid cellular responses and, at high concentrations, may contribute to cytotoxicity.[4][20]

Quantitative Data

Table 1: Plasma Concentrations of Phytanic Acid

| Condition | Plasma Concentration | Units | Source(s) |

| Normal/Healthy Individuals | ≤ 0.2 | mg/dL | [7] |

| Normal/Healthy (Meat-eaters) | 5.77 (geometric mean) | µmol/L | [21] |

| Normal/Healthy (Vegetarians) | 3.93 (geometric mean) | µmol/L | [21] |

| Normal/Healthy (Vegans) | 0.86 (geometric mean) | µmol/L | [21] |

| Refsum Disease Patients | 10 - 50 | mg/dL | [7] |

Table 2: Distribution of Phytanic Acid in Lipoproteins (Refsum Disease Patients)

| Lipoprotein Fraction | Percentage of Total Plasma Phytanic Acid (Mean ± SD) | Source(s) |

| Very-Low-Density Lipoprotein (VLDL) | 16.2% ± 12.2% | [22] |

| Intermediate-Density Lipoprotein (IDL) | 1.77% ± 1.64% | [22] |

| Low-Density Lipoprotein (LDL) | 34.8% ± 12.6% | [22] |

| High-Density Lipoprotein (HDL) | 14.3% ± 7.87% | [22] |

Table 3: In Vitro Effects of Phytanic Acid

| Cell Line/System | Assay | Endpoint | Result | Source(s) |

| Rat Hippocampal Astrocytes | Cytotoxicity | Cell Death | Observed within hours of exposure to 100 µM. | [23] |

| Neuro2a (mouse neuroblastoma) | Cytotoxicity | Cell Death | Lowest cytotoxic concentration observed at 5 µM. | [24] |

| Transfected CV-1 cells | Reporter Gene Assay | PPARα Activation | Significant induction at 3 µM. | [16] |

| Transfected HepG2 cells | Reporter Gene Assay | Human PPARα Activation | 6.1-fold activation at 100 µM. | [25] |

| Cultured RPE cells | Retinoid Metabolism | Esterification/Isomerization | No inhibition of vitamin A metabolism at 200 µM. | [26] |

Experimental Protocols

Protocol 1: Quantification of Phytanic Acid in Human Plasma by GC-MS

This method is a gold standard for the accurate quantification of phytanic acid in biological samples.[6][27]

1. Sample Preparation and Lipid Extraction:

-

Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex gently to ensure homogeneity and aliquot 50-100 µL into a glass tube.[27][28]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [3-methyl-²H₃]phytanic acid or phytanic acid-d3) to each plasma sample, calibrator, and quality control sample.[1][27]

-

Lipid Extraction (Folch Method): Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample and vortex vigorously. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. Carefully collect the lower organic layer containing the lipids.[28]

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C.[28]

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Saponification: To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH and incubate at 80°C for 1 hour to hydrolyze the lipids.[28]

-

Methylation: After cooling, add 2 mL of 14% BF₃-methanol solution and incubate at 80°C for 30 minutes to convert the free fatty acids to their methyl esters.[28]

-

Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a new tube and dry it over anhydrous sodium sulfate (B86663) before transferring to a GC vial for analysis.[28]

3. GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Separation: The FAMEs are separated on a suitable capillary column.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of phytanic acid methyl ester and the internal standard.

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of phytanic acid. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity following exposure to a compound.[24]

1. Cell Culture and Treatment:

-

Seed cells (e.g., Neuro2a neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of phytanic acid (typically complexed with bovine serum albumin, BSA, to aid solubility) in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of phytanic acid. Include a vehicle control (medium with BSA only) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24 hours).

2. MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[24]

3. Solubilization and Measurement:

-

After incubation, carefully remove the medium.

-

Add a solubilization solution (e.g., dimethyl sulfoxide, DMSO, or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

4. Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate cell viability as a percentage of the vehicle control.

-

Data can be plotted to determine the IC₅₀ value (the concentration of phytanic acid that causes a 50% reduction in cell viability).

Conclusion

3,7,11,15-tetramethylhexadecanoic acid is a biochemically significant branched-chain fatty acid. Its metabolism is critically dependent on the peroxisomal α-oxidation pathway, the impairment of which leads to the severe neurocutaneous symptoms of Refsum disease.[7] Beyond this pathological role, phytanic acid is now recognized as an important signaling molecule that modulates gene expression through the activation of PPARα and RXR nuclear receptors, influencing lipid homeostasis and energy metabolism.[4][8] The cytotoxic effects observed at high concentrations are linked to mitochondrial dysfunction and the induction of oxidative stress.[19][23] A thorough understanding of its dual nature as both a crucial metabolite and a potent signaling lipid is essential for developing therapeutic strategies for peroxisomal disorders and for elucidating its broader role in metabolic health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. benchchem.com [benchchem.com]

- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. droracle.ai [droracle.ai]

- 12. benchchem.com [benchchem.com]

- 13. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytanic acid is a retinoid X receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 | Semantic Scholar [semanticscholar.org]

- 21. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Transport of phytanic acid on lipoproteins in Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effect of phytanic acid on cultured retinal pigment epithelium: an in vitro model for Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

The Core Metabolic Pathway and Pathology of Phytanate Accumulation in Refsum Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in plasma and tissues.[1][2] This buildup is a direct result of impaired alpha-oxidation, a critical metabolic pathway for degrading this specific branched-chain fatty acid.[1] The resulting lipotoxicity drives the disease's multifaceted pathology, which includes retinitis pigmentosa, chronic polyneuropathy, cerebellar ataxia, anosmia, hearing loss, and ichthyosis.[1][3][4] Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is exclusively derived from dietary sources, such as dairy products, ruminant fats, and certain fish, as it is not produced endogenously in humans.[5][6][7] Due to a methyl group on its β-carbon, it cannot be metabolized by the standard β-oxidation pathway, necessitating the specialized α-oxidation process within peroxisomes.[5][8] This guide provides a comprehensive overview of the phytanic acid metabolic pathway, the pathological consequences of its accumulation, quantitative data, and detailed experimental protocols relevant to the study of Refsum disease.

Biochemical Pathway: The Alpha-Oxidation of Phytanic Acid

The degradation of phytanic acid occurs exclusively in the peroxisomes via the α-oxidation pathway.[9][10] This multi-step process shortens the fatty acid by one carbon, yielding pristanic acid, which can then enter the conventional β-oxidation pathway.[9][10] The enzymatic steps are detailed below.

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[5]

-

Hydroxylation: The enzyme phytanoyl-CoA hydroxylase (PhyH), encoded by the PHYH gene, hydroxylates phytanoyl-CoA at the α-carbon position.[5][11] This reaction, which requires Fe²⁺ and O₂ as co-substrates, produces 2-hydroxyphytanoyl-CoA.[3][5] A deficiency in this enzyme is the cause of more than 90% of Adult Refsum disease cases.[12][13]

-

Cleavage to Pristanal (B217276): 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal and formyl-CoA.[5][9] The formyl-CoA is subsequently broken down into formate (B1220265) and eventually carbon dioxide.[9]

-

Oxidation to Pristanic Acid: Finally, pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[9] Pristanic acid can then be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.[9][14]

Pathophysiology of Refsum Disease

The core pathology of Refsum disease stems from mutations in the PHYH gene (in >90% of cases) or the PEX7 gene, which encodes a receptor for peroxisomal protein import.[1][2][13] These mutations lead to a deficient or non-functional PhyH enzyme, creating a bottleneck in the α-oxidation pathway.[1][15] The resulting massive accumulation of phytanic acid in plasma, fatty tissues, and the nervous system is cytotoxic.[1][7][16] The proposed mechanisms of toxicity include mitochondrial depolarization, increased production of reactive oxygen species (ROS), and dysregulation of intracellular calcium, leading to cellular damage and the clinical manifestations of the disease.[8][17]

Quantitative Data on Phytanic Acid Accumulation

The measurement of phytanic acid levels in plasma is the primary biochemical diagnostic marker for Refsum disease.

| Biological Matrix | Condition | Phytanic Acid Concentration | Reference(s) |

| Human Plasma | Healthy Controls | ≤ 0.2 mg/dL | [17] |

| < 200 µmol/L (typically <10 µmol/L) | [18] | ||

| Refsum Disease (Untreated) | 10-50 mg/dL (or higher) | [17] | |

| > 200 µmol/L | [18] | ||

| Refsum Disease (Treated) | Mean: 87 mg/L (before apheresis) | [19] | |

| Human CSF | Refsum Disease | 101 mg/dL (in one family) | [20] |

| Mouse Plasma | Phyh Knockout (Phytol Diet) | Levels similar to human patients | [21] |

Experimental Protocols

Quantification of Phytanic Acid in Human Plasma by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the accurate quantification of phytanic acid.[22]

Principle: Lipids are extracted from plasma, and the esterified phytanic acid is released through hydrolysis. The resulting free fatty acids are then derivatized to their more volatile methyl esters (FAMEs) for analysis by GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[1][22]

Detailed Methodology:

-

Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[22]

-

Internal Standard Spiking: To 50-100 µL of plasma in a glass tube, add a known quantity of an internal standard, such as [3-methyl-²H₃]phytanic acid.[22][23]

-

Hydrolysis (Saponification): Add 1 mL of 5% (w/v) ethanolic potassium hydroxide (B78521) to release phytanic acid from lipids. Vortex and incubate at 60°C for 1 hour.[22]

-

Extraction: After cooling, add 1 mL of deionized water and 4 mL of an organic solvent like hexane. Shake vigorously for 20 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.[22] Carefully transfer the upper organic layer to a new tube.

-

Derivatization: Evaporate the solvent under a gentle stream of nitrogen. To convert the fatty acids to their methyl esters, add a derivatizing agent such as boron trifluoride-methanol and incubate as required.[1]

-

GC-MS Analysis: The resulting FAMEs are reconstituted in a suitable solvent and injected into the GC-MS system for separation and detection.[22][23] Quantification is achieved by comparing the peak area of the phytanic acid methyl ester to that of the internal standard.[24]

Cellular and Mitochondrial Function Assays

These assays are used to investigate the cytotoxic effects of phytanic acid accumulation in cell culture models.[1]

a. Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[1]

-

Procedure:

-

Culture cells (e.g., fibroblasts, neurons) in appropriate plates.

-

Treat cells with varying concentrations of phytanic acid for a specified duration.

-

Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

Measure the red and green fluorescence using a fluorescence microscope or a multi-well plate reader.

-

Calculate the ratio of red to green fluorescence to quantify the change in ΔΨm.[1]

-

b. Measurement of Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The increase in fluorescence is proportional to ROS production.[1]

-

Procedure:

-

Pre-load cultured cells with DCFH-DA.

-

Expose the cells to phytanic acid.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader or microscope.[1]

-

c. Determination of Cellular ATP Levels

-

Principle: Cellular ATP is quantified using a luciferin/luciferase-based bioluminescence assay. The light produced in the reaction is directly proportional to the ATP concentration.[1]

-

Procedure:

-

Treat cultured cells with phytanic acid.

-

Lyse the cells to release their contents, including ATP.

-

Mix the cell lysate with a luciferin/luciferase reagent.

-

Measure the resulting luminescence using a luminometer.

-

Calculate the ATP concentration by comparing the signal to an ATP standard curve.[1]

-

Conclusion and Future Directions

The accumulation of phytanic acid due to deficient α-oxidation is the central pathological driver in Refsum disease. Understanding the intricate details of this metabolic pathway and the mechanisms of phytanate-induced toxicity is paramount for the development of novel therapeutic strategies. Current management relies on dietary restriction of phytanic acid and, in acute cases, plasmapheresis to lower systemic levels.[16][25]

Future research and drug development efforts may focus on:

-

Gene Therapy: Correcting the underlying genetic defects in the PHYH or PEX7 genes.[25]

-

Enzyme Replacement Therapy: Supplying a functional form of the phytanoyl-CoA hydroxylase enzyme.[26]

-

Pharmacological Upregulation of Alternative Pathways: Investigating methods to enhance the less prominent ω-oxidation pathway for phytanic acid degradation.[14][17]

-

Development of Neuroprotective Agents: Creating compounds that can mitigate the downstream toxic effects of phytanic acid accumulation on the nervous system.

The continued use of robust analytical methods for phytanic acid quantification and relevant cellular assays will be critical for evaluating the efficacy of these potential new treatments. Furthermore, genetically engineered mouse models that accumulate phytanic acid serve as invaluable tools for studying disease pathogenesis and testing therapeutic interventions in a preclinical setting.[21][27][28]

References

- 1. benchchem.com [benchchem.com]

- 2. Refsum disease - Wikipedia [en.wikipedia.org]

- 3. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]

- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 10. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 13. medlineplus.gov [medlineplus.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phytanic acid storage disease (Refsum's disease): clinical characteristics, pathophysiology and the role of therapeutic apheresis in its management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. emedicine.medscape.com [emedicine.medscape.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Ataxia with loss of Purkinje cells in a mouse model for Refsum disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 26. Refsum disease | Research Starters | EBSCO Research [ebsco.com]

- 27. defeatadultrefsumeverywhere.org [defeatadultrefsumeverywhere.org]

- 28. pnas.org [pnas.org]

Phytanic Acid: A Branched-Chain Fatty Acid Orchestrating Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from the diet, has emerged as a crucial signaling molecule influencing a diverse array of cellular processes. Historically associated with the metabolic disorder Refsum disease, recent research has illuminated its physiological roles in regulating gene expression and eliciting rapid cellular responses. This technical guide provides a comprehensive overview of the signaling functions of phytanic acid, detailing its interactions with nuclear and cell surface receptors, and the subsequent downstream signaling cascades. This document consolidates quantitative data, presents detailed experimental methodologies, and provides visual representations of key pathways to serve as a definitive resource for professionals in cellular biology and drug development.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid obtained primarily from the consumption of ruminant fats and certain fish.[1] Unlike straight-chain fatty acids, the methyl group at its β-carbon prevents its degradation through conventional β-oxidation.[2] Instead, it is metabolized via α-oxidation in peroxisomes.[2][3] The accumulation of phytanic acid is the hallmark of Adult Refsum Disease, a rare inherited neurological disorder, highlighting its biological significance.[1][4][5] Beyond its role in pathology, physiological concentrations of phytanic acid act as a signaling molecule, modulating various cellular functions.[6] It is a known ligand for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs), which are critical regulators of metabolism and inflammation.[7][8][9] Furthermore, phytanic acid can activate cell surface receptors, such as G-protein coupled receptor 40 (GPR40), to initiate rapid intracellular signaling events.[10][11] This guide delves into the intricate signaling networks governed by phytanic acid.

Nuclear Receptor-Mediated Signaling

Phytanic acid directly interacts with and activates members of the nuclear receptor superfamily, which function as ligand-activated transcription factors to regulate gene expression.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Phytanic acid is a potent agonist of PPARα, a key regulator of lipid metabolism.[7][12] Upon activation by phytanic acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[13] This interaction initiates the transcription of genes involved in fatty acid uptake, activation, and catabolism.[12][13]

Retinoid X Receptor (RXR)

Phytanic acid also functions as a natural ligand for RXR.[9][14] RXR is a unique nuclear receptor that can form homodimers or heterodimers with numerous other nuclear receptors, including PPARs.[13] The activation of RXR by phytanic acid can, therefore, have broad effects on gene expression, either directly through RXR homodimers or by influencing the activity of its heterodimeric partners.[9][13]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Phytanic acid also demonstrates agonistic activity towards PPARγ, the master regulator of adipogenesis.[3][7] Activation of PPARγ is pivotal for the differentiation of preadipocytes into mature adipocytes and for the expression of genes involved in lipid storage and glucose metabolism.[13]

Cell Surface Receptor-Mediated Signaling

In addition to its effects on gene transcription, phytanic acid can trigger rapid, non-genomic signaling events through the activation of cell surface receptors.

G-Protein Coupled Receptor 40 (GPR40)

Phytanic acid is an agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a G-protein-coupled receptor highly expressed in pancreatic β-cells.[10][15] Activation of GPR40 by phytanic acid leads to the stimulation of the Gαq/11 signaling pathway.[16] This results in the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[10][11][15]

Downstream Cellular Effects

The activation of these signaling pathways by phytanic acid leads to a variety of downstream cellular responses.

-

Gene Expression: Regulation of genes involved in lipid and glucose metabolism, thermogenesis, and adipogenesis.[4][7][17]

-

Calcium Signaling: Rapid and transient increases in intracellular calcium levels.[10][11]

-

Mitochondrial Function: Phytanic acid can affect mitochondrial membrane potential and respiration.[11][18][19][20]

-

Adipogenesis: Promotion of beige adipogenic differentiation.[17][21]

Quantitative Data

The following tables summarize the key quantitative data related to the signaling functions of phytanic acid.

Table 1: Receptor Activation and Binding Affinities

| Receptor | Parameter | Value | Cell/System | Reference |

| PPARα | EC50 | 40 µM | Luciferase Reporter Assay | [6] |

| RXRα | EC50 | 3 µM | Luciferase Reporter Assay | [7] |

| RXR | Ki | 4 µM | [3H]-9cRA Displacement Assay | [8] |

Table 2: Phytanic Acid-Induced Gene Expression Changes

| Cell Line | Gene/Promoter | Function | Fold Change | Reference |

| HepG2 | PPARα-responsive reporter | Transcription Activation | 6.1-fold increase | [7] |

| HepG2 | L-FABP promoter-driven reporter | Fatty Acid Binding & Transport | 3.2-fold increase | [7] |

| Brown Adipocytes | Uncoupling Protein 1 (UCP1) | Thermogenesis | Increased | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling functions of phytanic acid.

PPARα Reporter Gene Assay

This assay quantifies the ability of phytanic acid to activate PPARα and induce the expression of a reporter gene.

Materials:

-

Mammalian cell line (e.g., CV-1, HepG2)[3]

-

Expression vector for human PPARα[22]

-

Reporter plasmid containing a PPRE upstream of a luciferase gene[6]

-

Transfection reagent (e.g., Lipofectamine)[6]

-

Phytanic acid

-

Luciferase assay system[22]

-

Cell culture medium and supplements

Procedure:

-

Cell Culture and Transfection: Culture cells to 70-80% confluency. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6][13]

-

Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of phytanic acid or a vehicle control.

-

Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the fold induction of luciferase activity by phytanic acid relative to the vehicle control.

GPR40-Mediated Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by phytanic acid.

Materials:

-

HEK293 cells stably expressing GPR40[10]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[2]

-

Pluronic F-127

-

Phytanic acid

-

Fluorescence plate reader with kinetic reading capability[2]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Procedure:

-

Cell Plating: Seed the GPR40-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight.[2]

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM and Pluronic F-127 in the dark at 37°C for 1 hour.[2]

-

Calcium Measurement: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add phytanic acid at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.[2]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of phytanic acid.

Electrophoretic Mobility Shift Assay (EMSA) for RXR-DNA Binding

This assay demonstrates the direct binding of the RXR/phytanic acid complex to its DNA response element.

Materials:

-

Recombinant RXRα protein[9]

-

Phytanic acid

-

Double-stranded oligonucleotide probe containing an RXR response element (RXRE), end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.[23]

-

Poly(dI-dC) as a non-specific competitor DNA[24]

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

Procedure:

-

Binding Reaction: Incubate the labeled RXRE probe with recombinant RXRα protein in the presence or absence of phytanic acid in a binding buffer. Include a reaction with an excess of unlabeled "cold" probe as a competitor to demonstrate specificity.[9][23]

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.[23][24]

-

Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or other appropriate detection methods. A "shifted" band indicates the formation of the RXR-DNA complex, and an increase in the intensity of this band in the presence of phytanic acid demonstrates enhanced binding.[9][23]

In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of phytanic acid to promote the differentiation of preadipocytes into mature adipocytes.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1 or C3H10T1/2)[17]

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)[17]

-

Phytanic acid

-

Oil Red O stain for lipid droplet visualization[25]

-

Isopropanol (B130326) for dye elution

Procedure:

-

Cell Culture and Induction of Differentiation: Culture preadipocytes to confluence. Induce differentiation by treating the cells with differentiation medium in the presence or absence of phytanic acid for 2 days.[17][26]

-

Maturation: Replace the differentiation medium with a maintenance medium (containing insulin) with or without phytanic acid and continue to culture for several more days, changing the medium every 2 days.[17]

-

Staining and Quantification: After 8-10 days, fix the cells and stain for lipid droplets using Oil Red O.[25]

-

Analysis: Visualize and photograph the stained cells under a microscope. For quantitative analysis, elute the Oil Red O from the stained cells with isopropanol and measure the absorbance at a specific wavelength.[25]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways of phytanic acid.

Caption: Workflow for a PPARα reporter gene assay.

Caption: Workflow for a GPR40 calcium mobilization assay.

Conclusion

Phytanic acid is a multifaceted signaling molecule with significant implications for cellular function.[6] Its ability to activate both nuclear receptors, thereby modulating gene expression, and cell surface receptors to elicit rapid cellular responses, places it at a critical intersection of metabolic and signaling pathways.[6] For researchers and drug development professionals, the signaling networks of phytanic acid present both opportunities and challenges. A thorough understanding of these pathways is essential for developing novel therapeutic strategies for metabolic diseases and for comprehending the pathophysiology of disorders associated with altered phytanic acid metabolism.

References

- 1. Phytanic acid is a retinoid X receptor ligand. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid, a novel activator of uncoupling protein-1 gene transcription and brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytanic acid is a retinoid X receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Isolation and characterization of unsaturated fatty acids as natural ligands for the retinoid-X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phytanic acid impairs mitochondrial respiration through protonophoric action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. coriell.org [coriell.org]

- 26. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dietary Sources, Metabolism, and Analysis of Phytol and Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dietary sources of phytol (B49457) and its metabolite, phytanic acid. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed information on the quantification of these compounds in various food matrices, their metabolic pathways, and the experimental protocols for their analysis.

Introduction

Phytol is a branched-chain diterpene alcohol that is a constituent of chlorophyll (B73375) in plants and algae.[1] Its metabolite, phytanic acid, is a branched-chain fatty acid that is not synthesized by humans and is obtained exclusively from the diet.[2] The primary dietary sources of pre-formed phytanic acid are products from ruminant animals, such as dairy fats and meat, as well as certain types of fish.[3][4] Ruminants absorb phytol from the chlorophyll in their plant-based diet, and microorganisms in their gut convert it to phytanic acid, which is then stored in their fat and milk.[5]

The accurate quantification of phytol and phytanic acid in food and biological samples is crucial for understanding their roles in human health and disease. Elevated levels of phytanic acid are associated with Refsum disease, a rare inherited metabolic disorder.[6] Conversely, research has also explored the potential biological activities of these compounds. This guide provides the necessary data and methodologies to support further investigation in these areas.

Dietary Sources of Phytol and Phytanic Acid

The concentration of phytol and phytanic acid varies significantly across different food groups. The following tables summarize the quantitative data from various studies to provide a comparative overview.

Phytanic Acid Content in Foods

Foods of animal origin, particularly those from ruminants, are the most significant sources of phytanic acid. Fish also contribute to dietary intake. Foods of purely vegetable origin do not contain significant amounts of pre-formed phytanic acid.[3]

| Food Category | Food Item | Phytanic Acid Concentration (mg/100g) |

| Dairy Products | Butter | 176.7[4] |

| Homogenized Whole Milk | 9.7[4] | |

| Low-fat Milk | ~4.85 (estimated as half of whole milk)[3] | |

| Meat | Lamb Liver | 57.2[4] |

| Beef | 4.3[4] | |

| Fish | Fresh Salmon | 110.3[4] |

| Tinned Mackerel | 39.7[4] |

Phytol Content in Foods

Free phytol is found in a variety of plant-based foods. The concentration can be influenced by factors such as the part of the plant and its stage of ripeness.

| Food Category | Food Item | Phytol Concentration (mg/100g) |

| Fruits | Dried Raisins | 3.8[4] |

| Grapes | 3.5 (% w/w of extract)[7] | |

| Mixed Peel | 1.13[4] | |

| Plums | < 0.01 (% w/w of extract)[7] | |

| Vegetables | Cucumber | 26.9 (% w/w of extract)[7] |

| Leek | 7.2 (% w/w of extract)[7] | |

| Okra | 3.8 (% w/w of extract)[7] | |

| Bell Pepper Pulp | < 5[4] | |

| Fats and Oils | Butter | 2.25[4] |

Metabolic Pathway of Phytol to Phytanic Acid

The conversion of dietary phytol to phytanic acid in humans involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes.

Caption: Metabolic conversion of dietary phytol to phytanic acid.